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Compound of Interest

1,5-di-tert-butyl-2-methoxy-3-
Compound Name:

nitrobenzene
CAS No.: 99758-42-6

Cat. No.: B6207364

Get Quote

Executive Summary

Subject: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (Target Candidate) Primary Alternative:
Musk Ambrette (Reference Standard) Context: Drug development and fragrance chemistry
often require precise mapping of steric "buttressing effects.” This guide outlines the
crystallographic parameters necessary to quantify the steric inhibition of resonance caused by
the crowding of tert-butyl, methoxy, and nitro groups.

Compound Architecture & Comparative Profile

The crystallographic interest in 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene lies in its
"overcrowded" benzene ring. Unlike standard nitro-aromatics, the bulky tert-butyl groups at
positions 1 and 5 force the adjacent substituents (methoxy at 2, nitro at 3) out of planarity.

Comparative Structural Matrix
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Target: 1,5-di-tert-

Alternative: Musk

Feature butyl-2-methoxy-3- Significance
] Ambrette
nitrobenzene
High (Two tert-butyl ) ) )
) ) Medium (One tert- Determines packing
Steric Bulk groups flanking the

methoxy)

butyl group)

density and solubility.

Nitro Torsion

Critical Parameter:
Expected >40° twist

Typically ~20-30°

High torsion indicates
loss of conjugation
(Steric Inhibition of

Resonance).

Methoxy Orientation

Perpendicular to ring

Coplanar or slight

Affects intermolecular

(Predicted) twist H-bonding potential.
To be determined Common packing for

Space Group (Likely Monoclinic Monoclinic centrosymmetric
P21/c) aromatics.

Experimental Protocol: Single Crystal Growth

Obtaining X-ray quality crystals for highly alkylated nitro-benzenes is challenging due to their

high solubility in non-polar solvents and tendency to oil out.

Method A: Slow Evaporation (Preferred)

e Solvent System: Dissolve 20 mg of the target compound in 2 mL of Ethanol:Dichloromethane

(1:1 viv).

« Filtration: Pass the solution through a 0.45 um PTFE syringe filter into a clean scintillation

vial.

» Nucleation Control: Cover the vial with Parafilm and pierce 3—4 small holes to restrict

evaporation rate.

e Incubation: Store at 4°C in a vibration-free environment for 7-14 days.

Method B: Vapor Diffusion (Alternative)
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 Inner Vial: Saturated solution in Acetone.
e Outer Reservoir: Hexane (Anti-solvent).

o Mechanism: Hexane vapor slowly diffuses into the acetone, lowering solubility and promoting
ordered lattice formation.

Workflow Visualization
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Figure 1: Optimized workflow for growing diffraction-quality crystals of lipophilic nitro-aromatics.

Structural Analysis & Data Interpretation[1][2][3][4]
[51[6][7][8]I]

When analyzing the solved structure, specific geometric parameters serve as indicators of the
molecule's performance relative to alternatives.

Key Parameter: The Torsion Angle

The defining feature of this molecule is the Nitro Group Torsion Angle (

» Definition: The angle between the

plane.

e Hypothesis: In 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, the tert-butyl group at C1
pushes the methoxy group at C2, which in turn "buttresses" the nitro group at C3.

e Target Value: A

value
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indicates complete decoupling of the nitro group from the aromatic

-system, altering the compound's UV-Vis absorption and reactivity compared to Musk
Ambrette.

Steric Interaction Logic
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Figure 2: The "Buttressing Effect” cascade leading to steric inhibition of resonance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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